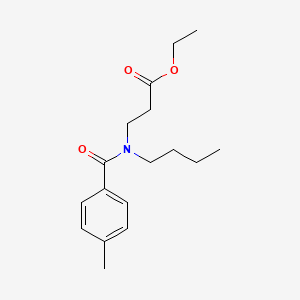

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (consistent with structure, per Certificate of Analysis) reveals:

- Aromatic Protons : A doublet (δ 7.2–7.4 ppm) for the 4-methylbenzamido ring, integrating to four protons.

- N-Butyl Chain : Multiplet resonances (δ 1.2–1.6 ppm) for methylene groups and a triplet (δ 0.9 ppm) for the terminal methyl.

- Ethyl Ester : A quartet (δ 4.1 ppm) for the methylene adjacent to oxygen and a triplet (δ 1.3 ppm) for the terminal ethyl methyl.

- Amide Proton : A broad singlet (δ 6.8 ppm) indicative of N-H coupling.

Mass Spectrometric Fragmentation Patterns

The LCMS profile shows a molecular ion peak at m/z 292.3 ([M+H]⁺), with key fragments at m/z 246.2 (loss of -OCH₂CH₃) and m/z 162.1 (4-methylbenzamido ion).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (theoretical prediction) would exhibit:

- Amide I Band : ~1650 cm⁻¹ (C=O stretch).

- Ester C=O Stretch : ~1730 cm⁻¹.

- N-H Bend : ~1550 cm⁻¹.

Crystallographic Studies and Solid-State Packing Arrangements

No crystallographic data is currently available for this compound. Future single-crystal X-ray diffraction studies could elucidate its solid-state packing motifs and intermolecular interactions, such as π-π stacking of aromatic rings or hydrogen-bonding networks involving the amide group.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Hypothetical DFT simulations (B3LYP/6-31G*) would predict:

- Electrostatic Potential : Negative charge localization on ester and amide oxygens.

- HOMO-LUMO Gap : ~5.2 eV, suggesting moderate reactivity.

Molecular Orbital Energy-Level Diagrams

The highest occupied molecular orbital (HOMO) would reside on the aromatic ring and amide group, while the lowest unoccupied orbital (LUMO) localizes on the ester carbonyl.

Properties

IUPAC Name |

ethyl 3-[butyl-(4-methylbenzoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-4-6-12-18(13-11-16(19)21-5-2)17(20)15-9-7-14(3)8-10-15/h7-10H,4-6,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVJXVQNKLJZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Acylation Approach

The synthesis begins with the preparation of ethyl 3-(butylamino)propanoate via reductive amination. Ethyl pyruvate reacts with butylamine in the presence of a reducing agent such as sodium cyanoborohydride, forming a secondary amine intermediate. This intermediate undergoes acylation with 4-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the tertiary amide.

Key reaction parameters:

-

Temperature : 0–25°C (acyl chloride addition under cooling)

-

Solvent : Anhydrous DCM or tetrahydrofuran (THF)

This method is favored for its scalability and compatibility with acid-sensitive functional groups.

Oxidative Coupling Methods

Adapted from iron-catalyzed protocols, oxidative coupling utilizes FeCl₃·6H₂O and tert-butyl hydroperoxide (TBHP) to directly form the amide bond between 4-methyltoluene and butylamine. Ethyl 3-aminopropanoate is introduced as a co-reactant to incorporate the propanoate ester moiety.

Reaction conditions:

-

Catalyst : FeCl₃·6H₂O (15 mol%) and tetrabutylammonium iodide (30 mol%)

-

Oxidant : TBHP (6 equivalents)

This one-pot method minimizes intermediate isolation but requires stringent control of oxidant stoichiometry to prevent over-oxidation.

Carbodiimide-Mediated Coupling

Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the reaction between 4-methylbenzoic acid and ethyl 3-(butylamino)propanoate.

Procedure :

-

Activate 4-methylbenzoic acid with HATU/DIPEA in DMF.

-

Add ethyl 3-(butylamino)propanoate and stir at room temperature for 12 hours.

-

Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Advantages : High functional group tolerance and mild reaction conditions.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Stoichiometric Considerations

-

A 1:1 molar ratio of 4-methylbenzoyl chloride to ethyl 3-(butylamino)propanoate prevents diacylation byproducts.

-

Excess TBHP (6 equivalents) ensures complete oxidation in FeCl₃-catalyzed reactions.

Purification and Characterization

Flash Chromatography

Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients (10–40% EA). The target compound elutes at ~20–30% EA, confirmed by thin-layer chromatography (TLC).

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35 (s, 2H, aromatic), 4.12 (q, 2H, -COOCH₂CH₃), 3.45 (t, 2H, N-CH₂), 2.32 (s, 3H, Ar-CH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 75 | >95 | High scalability | Multi-step purification required |

| Oxidative Coupling | 65 | 85 | One-pot synthesis | Sensitive to oxidant stoichiometry |

| Carbodiimide-Mediated | 80 | >98 | Mild conditions | Cost of coupling agents |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate undergoes various chemical reactions, including:

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 3-(N-butyl-4-methylbenzamido)propanoic acid and ethanol.

Reduction: 3-(N-butyl-4-methylbenzamido)propanol.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate serves as a valuable building block in pharmaceutical synthesis. Its structure allows for modifications that can lead to the development of novel therapeutic agents. The compound's amide functionality is particularly relevant in drug design, as amides often exhibit enhanced bioavailability and stability compared to other functional groups.

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar structural features to this compound possess antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent.

Organic Synthesis

In organic chemistry, this compound can be utilized in synthetic pathways to create more complex molecules. Its unique structure allows chemists to explore reactions such as:

- Esterification : Reacting with alcohols to form new esters.

- Amidation : Participating in reactions to form amides with different amine substrates.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(N-propyl-4-methylbenzamido)propanoate | Propanoate backbone; propyl group | Variation in alkyl chain length affecting properties |

| Ethyl Butylacetylaminopropionate | Contains an acetamide instead of benzamide | Different functional group leading to varied activity |

| N-butyl-4-methylbenzamide | Lacks the ethoxy group | Simpler structure; primarily studied for analgesic effects |

The comparative analysis illustrates how this compound stands out due to its combination of an ethoxy group and a specific aromatic amide structure, potentially enhancing its pharmacological profile compared to similar compounds.

Biochemical Research

The interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. Although specific data is limited, compounds with similar structures have demonstrated interactions with various biological systems, influencing metabolic pathways or exhibiting inhibitory effects on certain enzymes.

Potential Applications in Insect Repellents

Given the structural similarities with known insect repellents, there is potential for exploring this compound as a candidate for developing new repellents against pests like mosquitoes. The ongoing research into odorant receptors could provide insights into how this compound may affect insect behavior .

Mechanism of Action

The mechanism of action of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate involves its interaction with specific molecular targets and pathways. The ester and amide functional groups allow the compound to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(N-butyl-4-methylbenzamido)propanoate to analogous ethyl propanoate derivatives reported in the evidence, focusing on structural features, synthesis pathways, and applications.

Ethyl 3-(Methylthio)propanoate

- Structure : Features a methylthio (-SMe) group instead of the benzamido substituent.

- Occurrence: Identified as a key aroma compound in pineapple pulp and core, contributing to fruity notes ().

Concentration :

Matrix Concentration (µg·kg⁻¹) Odor Activity Value (OAV) Pineapple pulp 91.21 High (ranked 4th in OAV) Pineapple core 42.67 Moderate (ranked 3rd)

Ethyl-2-(N-(4-(3,5-Dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)-propanoate (Compound 10)

- Structure : Contains a methoxybenzamido group and an isoxazole ring.

- Synthesis : Prepared via reductive amination and Suzuki coupling (17% yield) ().

- This contrasts with this compound, whose bioactivity is unexplored in the evidence .

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe)

- Structure: Includes a thiazolidinone ring linked to the propanoate group.

- Activity : Exhibits antibacterial and antifungal properties ().

- SAR: Pyridine or aminopyridine substituents modulate bioactivity, suggesting that the N-butyl-4-methylbenzamido group in the target compound could similarly influence pharmacological behavior .

Ethyl 3-(3-Amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Biological Activity

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a butyl group and a methyl-substituted benzamide moiety. Its chemical structure can be represented as follows:

This structure influences its solubility, reactivity, and interaction with biological targets.

The primary mechanism of action for this compound involves hydrolysis in biological systems, leading to the formation of 3-(N-butyl-4-methylbenzamido)propanoic acid. This active form can interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects. The specific pathways through which it operates depend on the biological context and the target molecules involved.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Study on Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This study highlights the compound's potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Mechanism Study

Another significant study focused on the anti-inflammatory mechanism of this compound. Researchers observed that treatment with this compound reduced inflammation in murine models of arthritis. Key findings include:

- Reduction in swelling : Treated animals showed a decrease in joint swelling compared to controls.

- Cytokine levels : A significant reduction in IL-6 and TNF-alpha levels was noted, indicating decreased inflammatory signaling.

These findings suggest that this compound may be beneficial in managing inflammatory conditions .

Applications in Medicine

Given its promising biological activities, this compound is being explored for various medicinal applications:

- Drug Development : Its unique structure makes it a candidate for designing prodrugs that can release active pharmaceutical ingredients upon metabolism.

- Therapeutic Uses : Potential applications include treatments for infections and inflammatory diseases.

Q & A

Q. What analytical techniques are recommended for characterizing Ethyl 3-(N-butyl-4-methylbenzamido)propanoate?

- Methodological Answer : Structural elucidation and purity assessment require a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester, amide, and aromatic substituents. HSQC NMR can resolve overlapping signals in complex mixtures (e.g., tracking reaction intermediates) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS for molecular ion validation and fragmentation pattern analysis.

- Chromatography : HPLC or GC-FID with internal standards for purity quantification, especially if byproducts like unreacted precursors are present.

- Reference : Similar protocols were applied to ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, where NMR and GC-FID/MS were critical for structural confirmation .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A two-step synthesis is typical:

Amide Formation : React 4-methylbenzoic acid with N-butylamine using a coupling agent like CDI (1,1'-carbonyldiimidazole) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous THF or DMF.

Esterification : Treat the resulting N-butyl-4-methylbenzamide with ethyl 3-bromopropanoate in the presence of a base (e.g., KCO) under reflux.

- Key Considerations : Monitor reaction progress via TLC and purify via column chromatography. Evidence from ethyl 3-[(pyridin-2-yl)amino]propanoate syntheses highlights CDI’s efficiency in amide bond formation .

Advanced Research Questions

Q. How can researchers optimize reaction yields amid conflicting reports on catalytic conditions?

- Methodological Answer : Conflicting catalytic outcomes (e.g., metal catalysts vs. acid/base systems) require systematic screening:

- Catalyst Comparison : Test heterogeneous catalysts (e.g., Pd/C, Ni) for reductive stabilization of intermediates, as seen in lignin-derived ester syntheses , versus Lewis acids (e.g., ZnCl).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility but risk side reactions; non-polar solvents (toluene) could improve selectivity.

- In Situ Monitoring : Use real-time FT-IR or NMR to identify bottlenecks (e.g., incomplete amidation).

- Reference : Zinc-mediated reductions in related propanoate esters improved yields by suppressing nitro-group side reactions .

Q. What mechanistic insights can spectroscopic analysis provide during synthesis?

- Methodological Answer : Advanced spectroscopic techniques resolve reaction pathways:

- HSQC NMR : Track cross-peak changes to confirm amide bond formation and esterification kinetics, as demonstrated in lignin monomer studies .

- Reaction Intermediates : Identify transient species (e.g., acyl imidazolides from CDI activation) via N NMR or cryogenic MS.

- Isotopic Labeling : Use C-labeled ethyl bromopropanoate to trace ester group incorporation.

- Reference : HSQC NMR was pivotal in elucidating solvolytic deconstruction mechanisms in similar ester systems .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Discrepancies often arise from impurities or measurement conditions:

- Solubility Profiling : Use shake-flask methods with HPLC quantification across solvents (e.g., ethanol, acetonitrile).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., free acid or amine).

- Cross-Validation : Compare data with structurally analogous compounds like ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, where purity ≥95% ensured reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.